Boc-His(Tos)-OH.DCHA
Overview
Description
“Boc-His(Tos)-OH.DCHA” is a chemical compound with the empirical formula C18H23N3O6S . It is also known as Nα-Boc-N(im)-甲苯磺酰基-L-组氨酸 .
Synthesis Analysis
The synthesis of peptides like “Boc-His(Tos)-OH.DCHA” involves the coupling of amino acid derivatives during the synthesis of a peptide by either solution or solid-phase procedures . The reactivity of the carboxyl group of the N-protected amino acid and the steric accessibility of the reactive nucleophile (either a primary or secondary amine) are crucial in this process . The use of Boc-His(Bom) for Boc strategies is recommended to avoid detosylation of Boc-His(Tos) by the HOBT that is formed during BOP activation .
Molecular Structure Analysis
The molecular structure of “Boc-His(Tos)-OH.DCHA” is represented by the empirical formula C18H23N3O6S . The molecular weight of the compound is 409.46 g/mol .
Chemical Reactions Analysis
In the context of peptide synthesis, Boc-His(Tos) can be coupled efficiently using benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of DIEA . These conditions minimize racemization and avoid premature side-chain deprotection by HOBt .
Physical And Chemical Properties Analysis
“Boc-His(Tos)-OH.DCHA” is a white to slight yellow to beige powder . It has a molar mass of 409.46 g/mol . The compound has an optical rotation of [α]20/D +16±1°, c = 1% in methanol .
Scientific Research Applications
Peptide Synthesis :
- A study by Forest and Fournier (1990) explored the use of BOP reagent for coupling pGlu and Boc-His(Tos) in solid-phase peptide synthesis. This approach enabled the incorporation of N-terminal pyroglutamic acid into the peptide chain with minimal racemization, indicating the effectiveness of Boc-His(Tos) in peptide synthesis under specific conditions (Forest & Fournier, 1990).
Dynamic Combinatorial Chemistry (DCC) :
- Cougnon and Sanders (2012) highlighted the role of DCC in creating complex chemical systems under thermodynamic control. Their study underscores the utility of Boc-His(Tos)-OH.DCHA in building intricate molecular architectures and enhancing our understanding of chemical systems (Cougnon & Sanders, 2012).
Enzyme Inhibition :
- Leung et al. (2011) investigated boronic acids' reversible reaction with alcohols as an approach to enzyme inhibition. This study provides a framework for understanding the potential applications of Boc-His(Tos)-OH.DCHA in the field of enzyme inhibition and dynamic combinatorial libraries (Leung, Brown, Schofield, & Claridge, 2011).
Bioactive Molecule Identification :
- The work by Qiu et al. (2019) on a microflow-based dynamic combinatorial chemistry platform integrates synthesis and identification of protein binders from dynamic libraries. This research demonstrates the potential of Boc-His(Tos)-OH.DCHA in rapidly identifying bioactive molecules in modern drug discovery (Qiu et al., 2019).
Advanced Oxidation Processes :
- A study by Heim et al. (2020) on the electrochemical advanced oxidation process using boron-doped diamond electrodes for diclofenac removal in water matrices also implicates the relevance of compounds like Boc-His(Tos)-OH.DCHA in understanding complex water treatment processes (Heim et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6S.C12H23N/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23);11-13H,1-10H2/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRUVXUHYUOWJW-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70215381 | |
Record name | N-(tert-Butoxycarbonyl)-1-(p-tosyl)-L-histidine, compound with dicyclohexylamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70215381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-His(Tos)-OH.DCHA | |
CAS RN |
65057-34-3 | |
Record name | L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65057-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(tert-Butoxycarbonyl)-1-(p-tosyl)-L-histidine, compound with dicyclohexylamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065057343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(tert-Butoxycarbonyl)-1-(p-tosyl)-L-histidine, compound with dicyclohexylamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70215381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-butoxycarbonyl)-1-(p-tosyl)-L-histidine, compound with dicyclohexylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.371 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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